molecular formula C13H20N2O B3053480 1-(2-Isopropoxyphenyl)piperazine CAS No. 54013-91-1

1-(2-Isopropoxyphenyl)piperazine

Cat. No. B3053480
CAS RN: 54013-91-1
M. Wt: 220.31 g/mol
InChI Key: QJULELIONYLITF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Isopropoxyphenyl)piperazine is an organic compound . It is a derivative of piperazine, a six-membered ring with two nitrogen atoms . Piperazine derivatives are known for their wide range of biological and pharmaceutical activity .


Synthesis Analysis

The synthesis of piperazine derivatives has been a subject of interest in recent years . One method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method reported involves the intermolecular ring formation of aniline with nornitrogen mustard, yielding 1-(2-isopropoxyphenyl)piperazine .


Molecular Structure Analysis

The molecular formula of 1-(2-Isopropoxyphenyl)piperazine is C14H22N2O . This indicates that the compound contains 14 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .


Chemical Reactions Analysis

Piperazine derivatives, including 1-(2-Isopropoxyphenyl)piperazine, can undergo various chemical reactions. For instance, the cyclization of 1,2-diamine derivatives with sulfonium salts leads to protected piperazines . Other methods include the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Scientific Research Applications

Synthesis and Pharmacological Evaluation

Research has been conducted on the synthesis of novel derivatives of piperazine compounds, including 1-(2-Isopropoxyphenyl)piperazine. These derivatives have been evaluated for their antidepressant and antianxiety activities. For example, Kumar et al. (2017) synthesized a novel series of piperazine derivatives and evaluated their antidepressant activities using behavioral tests on mice (Kumar et al., 2017).

Neurotransmitter Interaction Studies

Studies have also explored the interaction of piperazine derivatives with neurotransmitters. Fuller et al. (1978) investigated the effect of a piperazine compound on serotonin binding and its impact on serotonin turnover in rat brains (Fuller et al., 1978).

Development of Therapeutic Agents

Piperazine derivatives are being researched for their potential as therapeutic agents in various conditions. For example, the development of long-acting dopamine transporter ligands, including piperazine derivatives, is explored as potential cocaine-abuse therapeutic agents (Hsin et al., 2002).

Study of Serotonergic Neurotransmission

Piperazine derivatives are utilized in the study of serotonergic neurotransmission. Plenevaux et al. (2000) summarized research conducted with a radiolabeled antagonist for studying 5-HT1A receptors using positron emission tomography (PET) (Plenevaux et al., 2000).

Central Pharmacological Activity Research

Research on piperazine derivatives also includes their application in central pharmacological activity. Brito et al. (2018) described the use of piperazine derivatives for various central therapeutic applications, including antipsychotic, antidepressant, and anxiolytic applications (Brito et al., 2018).

Development of Radioprotective Agents

Filipová et al. (2020) synthesized novel 1-(2-hydroxyethyl)piperazine derivatives as potential radioprotective agents. These compounds showed promise in protecting human cells against radiation-induced apoptosis (Filipová et al., 2020).

Anti-Cancer Activity Research

Lv et al. (2019) conducted research on the synthesis and evaluation of a heterocyclic compound with a 1-arylpiperazine structure for anti-bone cancer activity (Lv et al., 2019).

Safety And Hazards

While specific safety data for 1-(2-Isopropoxyphenyl)piperazine is not available, piperazine compounds can cause skin irritation, serious eye damage, and may cause an allergic skin reaction . They may also cause respiratory irritation .

Future Directions

Recent advances in the direct C–H functionalization of piperazines provide great synthetic opportunities for the introduction of the much-needed structural variety at the carbon atoms of the piperazine core . This could potentially lead to the development of new drugs and other useful compounds .

properties

IUPAC Name

1-(2-propan-2-yloxyphenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-11(2)16-13-6-4-3-5-12(13)15-9-7-14-8-10-15/h3-6,11,14H,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJULELIONYLITF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC=C1N2CCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40449277
Record name 1-(2-isopropoxyphenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40449277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Isopropoxyphenyl)piperazine

CAS RN

54013-91-1
Record name 1-(2-isopropoxyphenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40449277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[2-(propan-2-yloxy)phenyl]piperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

The title compound was prepared in a manner similar to Preparation 1A except that piperazine was coupled to 1-bromo-2-isopropoxy-benzene. LRMS (ESI+): 221.4 (M+1)
[Compound]
Name
1A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Difumarate 1-(2-isopropoxy-phenyl)-piperazine Compound 1a (10 g, 29.7 mmol) was mixed with dichloromethane (DCM, 100 mL) and treated with 1N NaOH (80 mL). The two resulting layers were separated and the aqueous layer was extracted with DCM (20 mL×3) and the combined organic extracts were dried over K2CO3. The free base 1-(2-isopropoxy-phenyl)-piperazine Compound 1b (6.5 g) was obtained by evaporating the solvent from the filtered dry solution using a rotary evaporator.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
1a
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
80 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Isopropoxyphenyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-(2-Isopropoxyphenyl)piperazine
Reactant of Route 3
Reactant of Route 3
1-(2-Isopropoxyphenyl)piperazine
Reactant of Route 4
Reactant of Route 4
1-(2-Isopropoxyphenyl)piperazine
Reactant of Route 5
Reactant of Route 5
1-(2-Isopropoxyphenyl)piperazine
Reactant of Route 6
Reactant of Route 6
1-(2-Isopropoxyphenyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.